molecular formula C6H4ClN3 B572732 3-Chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 1207625-18-0

3-Chloro-7H-pyrrolo[2,3-c]pyridazine

Cat. No. B572732
M. Wt: 153.569
InChI Key: ABZZOKSFQKTLHJ-UHFFFAOYSA-N
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Description

3-Chloro-7H-pyrrolo[2,3-c]pyridazine is a chemical compound with the CAS Number: 1207625-18-0 . It has a molecular weight of 153.57 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-7H-pyrrolo[2,3-c]pyridazine . The InChI code is 1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H, (H,8,10) .


Physical And Chemical Properties Analysis

3-Chloro-7H-pyrrolo[2,3-c]pyridazine is a solid at room temperature . It has a molecular weight of 153.57 and an InChI code of 1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H, (H,8,10) .

Scientific Research Applications

Synthesis and Derivative Formation

3-Chloro-7H-pyrrolo[2,3-c]pyridazine serves as a precursor in the synthesis of diverse heterocyclic compounds, showcasing its versatility in chemical reactions. For instance, it is utilized in the preparation of pyrrolopyridazines, pyrazoles, pyrazolopyridazines, and pyrazolopyrimidines through reactions with N-arylmalemides and active methylene compounds. This demonstrates the compound's adaptability in forming various heterocyclic frameworks, essential in pharmaceutical and material science research (Abdelhamid, Elghandour, & El-Reedy, 2008).

Novel Ring Systems and Chemical Transformations

The compound is integral in the synthesis of novel pyrrolo[3,2-c]pyridazine ring systems, highlighting its role in expanding the chemical space of heterocyclic compounds. Through cyclization reactions, derivatives such as ethyl pyrrolo[3,2-c]pyridazine-6-carboxylate 2-oxide and ethyl 3-chloro-6-methylpyrrolo[3,2-c]pyridazine-7-glyoxalate 1-oxide have been obtained, illustrating the compound's utility in generating new molecular structures with potential biological and material applications (Cook & Castle, 1973).

Catalysis and Heterocyclic Chemistry

Research also explores the catalytic applications of derivatives, such as in the one-step synthesis of 3-dialkylaminoindolizines, where 3-Chloro-7H-pyrrolo[2,3-c]pyridazine derivatives act as intermediates. This highlights the compound's contribution to the development of catalytic processes that streamline the synthesis of complex heterocycles, offering more efficient and sustainable chemical synthesis routes (OhsawaAkio, AbeYoshihito, & IgetaHiroshi, 1979).

Material Science and Optoelectronics

The derivative's role extends to material science, particularly in the design of organic optoelectronic materials. Efficient synthesis methods for dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, involving regio-selective amination of dihalo-pyrrolopyrazines, have been developed. These compounds exhibit promising optical and thermal properties, suggesting their potential in optoelectronic applications, demonstrating the broad applicability of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine derivatives in the development of new materials (Meti, Lee, Yang, & Gong, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZZOKSFQKTLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718828
Record name 3-Chloro-7H-pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7H-pyrrolo[2,3-c]pyridazine

CAS RN

1207625-18-0
Record name 3-Chloro-7H-pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-7H-pyrrolo[2,3-c]pyridazine
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